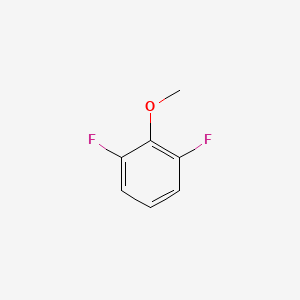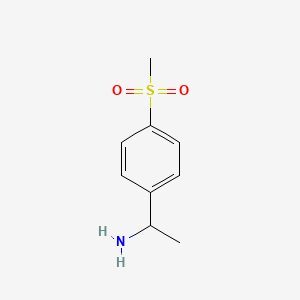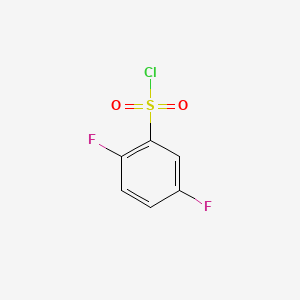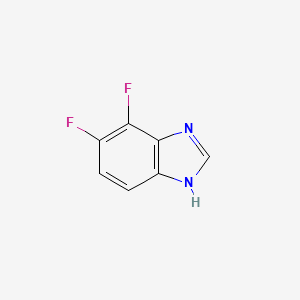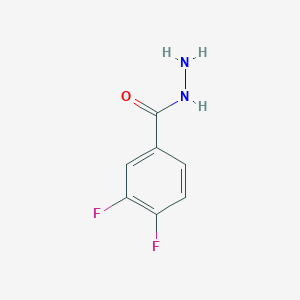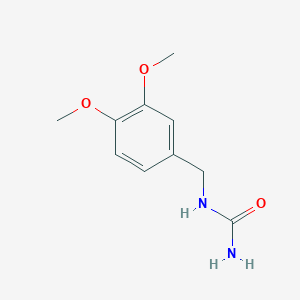
N-(3,4-dimethoxybenzyl)urea
Overview
Description
“N-(3,4-dimethoxybenzyl)urea” is a chemical compound with the molecular formula C10H14N2O3 . It is used for proteomics research .
Synthesis Analysis
A method for the synthesis of N-substituted ureas, such as “N-(3,4-dimethoxybenzyl)urea”, involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method allows for the synthesis of a variety of N-substituted ureas in good to excellent yields with high chemical purity .Molecular Structure Analysis
The molecular structure of “N-(3,4-dimethoxybenzyl)urea” can be represented by the linear formula C10H14N2O3 . The SMILES string representation is COC1=CC (CNC (N)=O)=CC=C1OC .Physical And Chemical Properties Analysis
“N-(3,4-dimethoxybenzyl)urea” has a molecular weight of 210.23 g/mol . The InChI representation is 1S/C10H14N2O3/c1-14-8-4-3-7 (5-9 (8)15-2)6-12-10 (11)13/h3-5H,6H2,1-2H3, (H3,11,12,13) .Scientific Research Applications
Protective Group in Chemical Synthesis
“N-(3,4-dimethoxybenzyl)urea” can be used as a protective group in chemical synthesis . The 3,4-dimethoxybenzyl group acts as a solubilizing protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .
Formation of Self-Assembled Monolayers
The compound can be used in the formation of self-assembled monolayers . Self-assembled monolayers (SAMs) of aromatic thiolates are frequently used in a wide range of applications . The use of “N-(3,4-dimethoxybenzyl)urea” can facilitate the formation of these SAMs .
Material Science Research
“N-(3,4-dimethoxybenzyl)urea” can be used in material science research . The compound can be used in the synthesis of new materials, and its properties can influence the characteristics of the resulting material .
Chromatography
The compound can potentially be used in chromatography . Its unique properties might influence the separation process, making it a valuable tool in analytical chemistry .
Chemical Synthesis
“N-(3,4-dimethoxybenzyl)urea” can be used in the synthesis of other complex organic compounds . Its unique structure and properties can make it a valuable starting material or intermediate in various synthetic routes .
Pharmaceutical Research
The compound can potentially be used in pharmaceutical research . Its unique properties might make it a valuable tool in the development of new drugs or therapeutic agents .
Mechanism of Action
Target of Action
N-(3,4-dimethoxybenzyl)urea is a unique compound with a specific target of action. The primary target of this compound is the thiol moiety . The 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, increasing its solubility and stability .
Mode of Action
The mode of action of N-(3,4-dimethoxybenzyl)urea involves its interaction with the thiol moiety. The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . This interaction results in changes to the thiol moiety, enhancing its solubility and stability .
Biochemical Pathways
It is known that the compound plays a role in the formation of self-assembled monolayers of aromatic thiolates
Pharmacokinetics
The compound’s molecular weight of 21023 suggests that it may have favorable bioavailability
Result of Action
The result of the action of N-(3,4-dimethoxybenzyl)urea is the formation of self-assembled monolayers of aromatic thiolates . These monolayers have the same structure and quality as those obtained from the respective unprotected thiols .
Action Environment
The action of N-(3,4-dimethoxybenzyl)urea is influenced by environmental factors such as temperature and the presence of protons. The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . These factors can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
(3,4-dimethoxyphenyl)methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-14-8-4-3-7(5-9(8)15-2)6-12-10(11)13/h3-5H,6H2,1-2H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKXSAZGGFLRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363302 | |
| Record name | N-(3,4-dimethoxybenzyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)urea | |
CAS RN |
65609-19-0 | |
| Record name | N-(3,4-dimethoxybenzyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


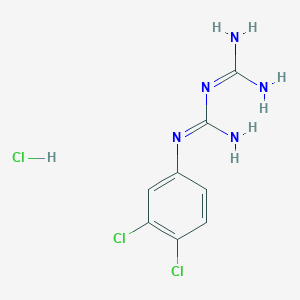
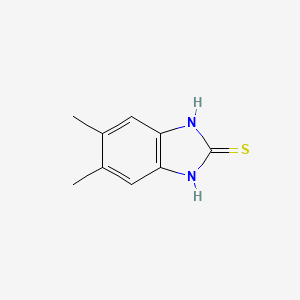
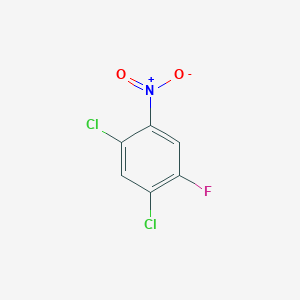
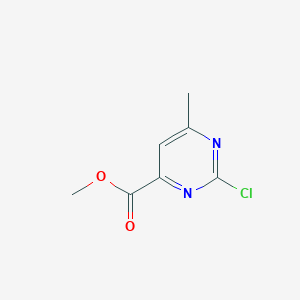
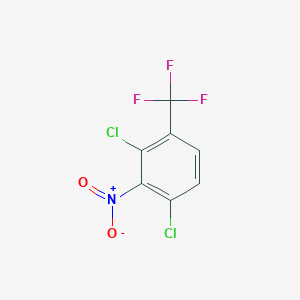
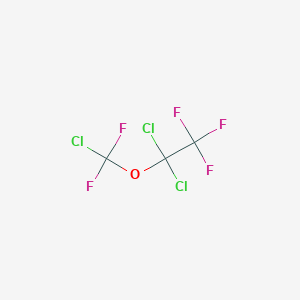
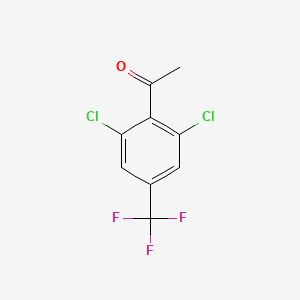
![[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid](/img/structure/B1301605.png)
